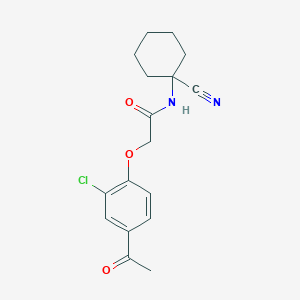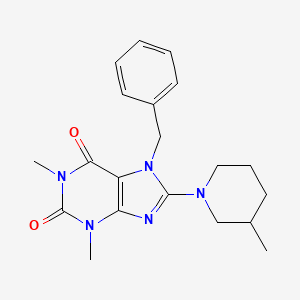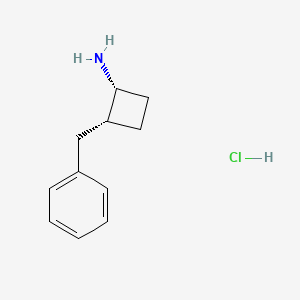
2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclohexyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclohexyl)acetamide, also known as ACCA, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. ACCA belongs to the class of molecules called cyclohexylamines, which have been extensively studied for their pharmacological properties. In
Mécanisme D'action
The exact mechanism of action of 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclohexyl)acetamide is not fully understood, but it is believed to act through multiple pathways. 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclohexyl)acetamide has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and protein kinase C (PKC), which are involved in inflammation and cancer progression. 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclohexyl)acetamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclohexyl)acetamide has been shown to have various biochemical and physiological effects. In animal models, 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclohexyl)acetamide has been shown to reduce oxidative stress and inflammation, improve mitochondrial function, and modulate the immune response. 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclohexyl)acetamide has also been shown to inhibit the growth and induce apoptosis in cancer cells. In addition, 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclohexyl)acetamide has been shown to have a favorable pharmacokinetic profile with good oral bioavailability and low toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclohexyl)acetamide has several advantages for lab experiments. It is a synthetic compound with high purity and reproducibility. It has a favorable pharmacokinetic profile and can be easily administered to animal models. However, 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclohexyl)acetamide also has some limitations. It is a relatively new compound with limited studies on its toxicity and long-term effects. It is also a complex molecule with multiple pathways of action, which makes it challenging to elucidate its mechanism of action.
Orientations Futures
There are several future directions for the study of 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclohexyl)acetamide. One area of research is to further explore its potential therapeutic applications in various fields such as neurology, oncology, and immunology. Another area of research is to elucidate its mechanism of action and identify its molecular targets. In addition, future studies could focus on optimizing the synthesis method of 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclohexyl)acetamide to improve its yield and purity. Finally, the toxicity and long-term effects of 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclohexyl)acetamide need to be further studied to ensure its safety for human use.
Conclusion:
In conclusion, 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclohexyl)acetamide is a synthetic compound with potential therapeutic applications in various fields such as neurology, oncology, and immunology. Its mechanism of action is complex and involves multiple pathways. 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclohexyl)acetamide has several advantages for lab experiments but also has some limitations. Future studies could focus on further exploring its therapeutic applications, elucidating its mechanism of action, optimizing its synthesis method, and studying its toxicity and long-term effects.
Méthodes De Synthèse
2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclohexyl)acetamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-acetyl-2-chlorophenol with cyclohexylamine, followed by acetylation of the resulting product with acetic anhydride. The final step involves the reaction of the acetylated product with cyanogen bromide to yield 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclohexyl)acetamide. The purity of the final product can be confirmed through various analytical techniques such as NMR, IR, and HPLC.
Applications De Recherche Scientifique
2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclohexyl)acetamide has been studied for its potential therapeutic applications in various fields such as neurology, oncology, and immunology. In neurology, 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclohexyl)acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of Parkinson's disease and cerebral ischemia. In oncology, 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclohexyl)acetamide has been shown to inhibit the growth and induce apoptosis in various cancer cell lines such as breast, lung, and colon cancer. In immunology, 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclohexyl)acetamide has been shown to modulate the immune response by regulating the production of cytokines and chemokines.
Propriétés
IUPAC Name |
2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3/c1-12(21)13-5-6-15(14(18)9-13)23-10-16(22)20-17(11-19)7-3-2-4-8-17/h5-6,9H,2-4,7-8,10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFGTHHATULJRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC(=O)NC2(CCCCC2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclohexyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-[1-(2-Chloroacetyl)piperidin-4-yl]piperidin-1-yl]-2,2,2-trifluoroethanone](/img/structure/B2830310.png)
![[3-(1,3-Diphenylpyrazol-4-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone](/img/structure/B2830311.png)
![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-ethoxyphenyl)propanamide](/img/structure/B2830312.png)
![8-(3,5-dimethylphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2830313.png)

![N~1~,N~1~-diethyl-N~2~-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]-1,2-ethanediamine](/img/structure/B2830315.png)


![1-(2,6-difluorophenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2830319.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-2-carboxamide](/img/structure/B2830320.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-nitrobenzenesulfonamide](/img/structure/B2830329.png)
![6-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2830331.png)
